molecular formula C14H20N2O3S B2825118 N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1210895-93-4

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2825118
CAS No.: 1210895-93-4
M. Wt: 296.39
InChI Key: HLGNPPKKDKLCFE-UHFFFAOYSA-N
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Description

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound with a complex structure that includes an oxalamide core, an ethoxypropyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride with N-(3-ethoxypropyl)-2-(methylthio)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxalamide core can be reduced under specific conditions.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxalamide derivatives.

    Substitution: New alkyl or aryl-substituted oxalamides.

Scientific Research Applications

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The ethoxypropyl and methylthio groups may interact with enzymes or receptors, modulating their activity. The oxalamide core can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-(methylthio)benzamide
  • N-(3-ethoxypropyl)-2-(methylthio)aniline

Uniqueness

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its oxalamide core, which imparts specific chemical properties not found in simpler analogs

Properties

IUPAC Name

N-(3-ethoxypropyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-19-10-6-9-15-13(17)14(18)16-11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNPPKKDKLCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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